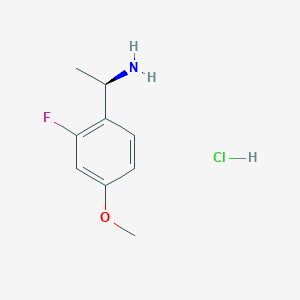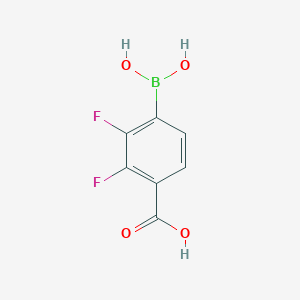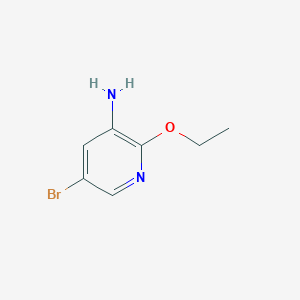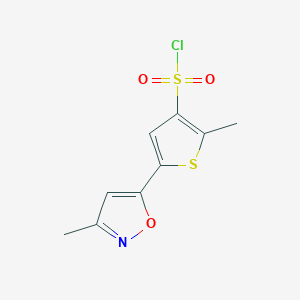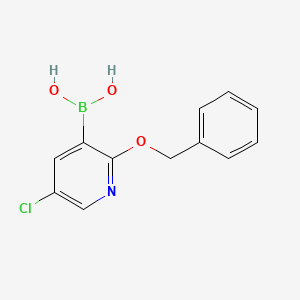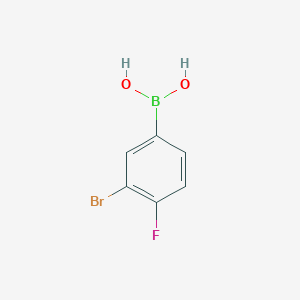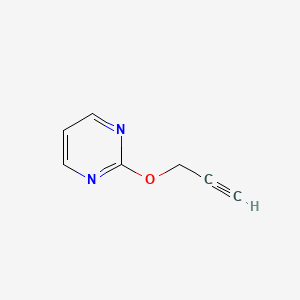
2-(Prop-2-YN-1-yloxy)pyrimidine
Vue d'ensemble
Description
2-(Prop-2-YN-1-yloxy)pyrimidine is a chemical compound with the molecular formula C7H6N2O . It has a molecular weight of 134.14 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been extensively studied. Various methods have been described, including the Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines . This reaction is an efficient, mild, and practical method for the stereospecific synthesis of various pyrimidine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 . This indicates that the compound contains seven carbon atoms, six hydrogen atoms, two nitrogen atoms, and one oxygen atom .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 134.14 .Applications De Recherche Scientifique
Synthèse d'agents médicinaux
2-(Prop-2-YN-1-yloxy)pyrimidine sert de bloc de construction dans la synthèse de divers agents médicinaux. Sa diversité structurelle permet la création de composés présentant des avantages thérapeutiques potentiels. Par exemple, il peut être utilisé pour développer des médicaments ayant des propriétés antimicrobiennes, antivirales et anticancéreuses .
Ciblage biologique
Ce composé joue un rôle dans le ciblage de voies ou de structures biologiques spécifiques. Il est souvent utilisé dans la conception de molécules qui interagissent avec des enzymes ou des récepteurs dans l'organisme, ce qui peut conduire au développement de nouveaux traitements pour les maladies .
Science des matériaux
En science des matériaux, this compound peut être utilisée pour modifier des surfaces ou créer de nouveaux matériaux avec les propriétés souhaitées. Sa capacité à former des liaisons stables avec divers substrats la rend précieuse pour le développement de matériaux avancés .
Synthèse chimique
En tant que réactif, this compound est utilisé en synthèse chimique pour introduire des motifs pyrimidine dans des molécules plus grandes. Ceci est particulièrement utile dans le domaine de la chimie organique, où les cycles pyrimidine sont un composant courant des molécules complexes .
Pharmacocinétique et pharmacodynamie
Les chercheurs utilisent this compound pour étudier et améliorer les profils pharmacocinétiques et pharmacodynamiques de nouveaux médicaments. En incorporant ce composé dans des candidats médicaments, les scientifiques peuvent améliorer les propriétés d'absorption, de distribution, de métabolisme et d'excrétion (ADME) .
Recherche sur le système nerveux central (SNC)
En raison de ses propriétés médicinales potentielles, ce composé est également étudié dans la recherche sur le SNC. Il peut contribuer au développement d'agents actifs sur le SNC, de bloqueurs des canaux calciques et d'antidépresseurs, élargissant l'arsenal de traitements pour les troubles neurologiques .
Safety and Hazards
The safety information for 2-(Prop-2-YN-1-yloxy)pyrimidine indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
While the specific future directions for 2-(Prop-2-YN-1-yloxy)pyrimidine are not explicitly mentioned in the search results, research in the field of pyrimidine derivatives is ongoing. These compounds are of interest due to their wide range of pharmacological effects, including anti-inflammatory activities . Future research may focus on the development of new pyrimidines with enhanced activities and minimal toxicity .
Mécanisme D'action
Mode of Action
Pyrimidine-based compounds are generally known to interact with their targets and cause changes in their function . More research is required to elucidate the specific interactions of 2-(Prop-2-YN-1-yloxy)pyrimidine with its targets.
Biochemical Pathways
Pyrimidine derivatives are known to have a wide range of pharmacological effects, suggesting that they may interact with multiple pathways .
Analyse Biochimique
Biochemical Properties
2-(Prop-2-YN-1-yloxy)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are crucial as they can influence the synthesis and degradation of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-calcium second messenger system, which plays a pivotal role in cell signaling . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can result in reduced pyrimidine nucleotide levels, affecting DNA and RNA synthesis. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. It has been observed that the compound is relatively stable under standard laboratory conditions . Over time, it can undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity . Studies have indicated that there is a threshold dose beyond which the compound can cause significant cellular damage and adverse effects on organ function. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing the risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . The compound can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s biochemical effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can also affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence metabolic processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-prop-2-ynoxypyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c1-2-6-10-7-8-4-3-5-9-7/h1,3-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIKXCVGSDFFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299548 | |
| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944903-33-7 | |
| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 2-(2-propyn-1-yloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)

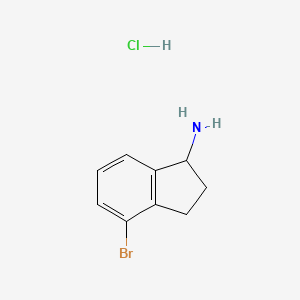
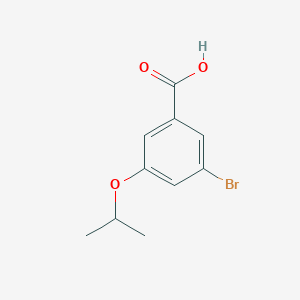
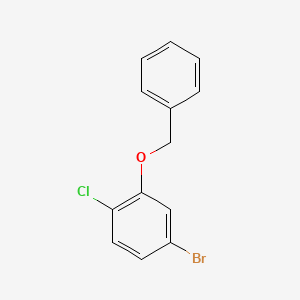
![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)
